2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with a bromine atom and a thienyl group, which may contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4H-chromene derivatives with brominated thienyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromenes .
Scientific Research Applications
2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the bromine and thienyl groups, which may result in different biological activities.
7-bromo-4-(2-thienyl)-4H-chromene-3-carbonitrile: Similar structure but without the amino group, potentially altering its reactivity and applications
Uniqueness
The presence of both the bromine atom and the thienyl group in 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile makes it unique compared to other chromene derivatives. These functional groups can significantly influence the compound’s chemical properties and biological activities, making it a valuable subject for further research .
Properties
IUPAC Name |
2-amino-7-bromo-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-12-4-3-10-8-15-13(7-11(10)6-12)17(16-2-1-5-23-16)14(9-20)18(21)22-15/h1-8,17H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRRWBXPKRGBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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